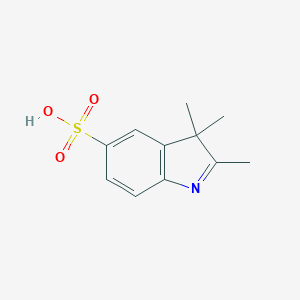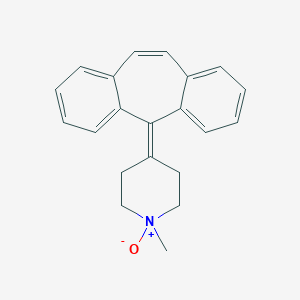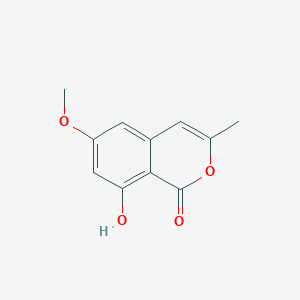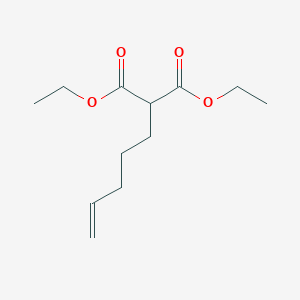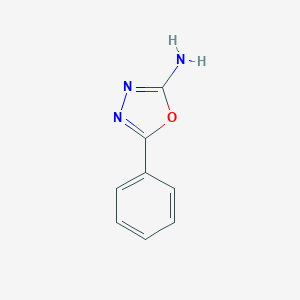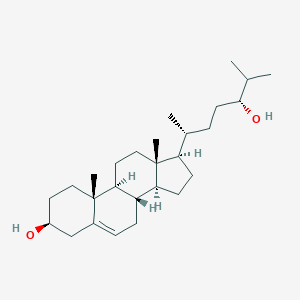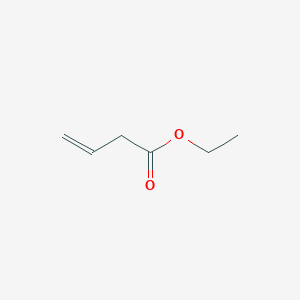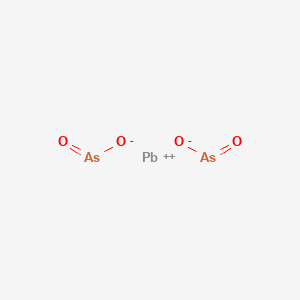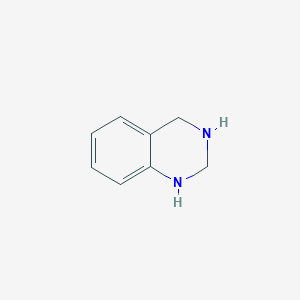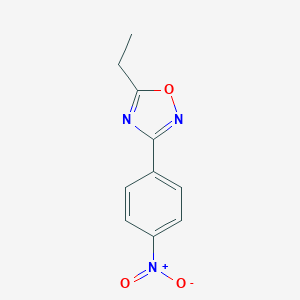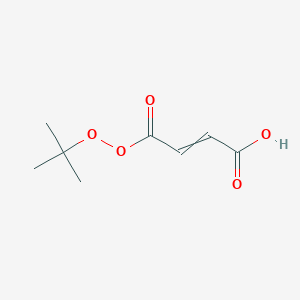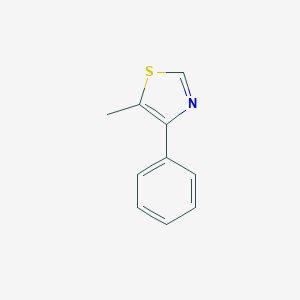
Thiazole, 5-methyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 5-methyl-4-phenyl-, is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Thiazole, 5-methyl-4-phenyl-, has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of thiazole, 5-methyl-4-phenyl-, is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Thiazole, 5-methyl-4-phenyl-, has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazole, 5-methyl-4-phenyl-, has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits strong biological activity, making it useful for studying various biological processes. However, it has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of thiazole, 5-methyl-4-phenyl-. One potential direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential applications in various fields, such as medicine and materials science. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Conclusion:
In conclusion, thiazole, 5-methyl-4-phenyl-, is a heterocyclic compound that has been extensively studied for its unique properties and potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thiazole, 5-methyl-4-phenyl-, has the potential to be a valuable tool in scientific research and further studies are needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of thiazole, 5-methyl-4-phenyl-, can be achieved through various methods. One common method is the Hantzsch thiazole synthesis, which involves the condensation of an aldehyde, a ketone, and a thioamide in the presence of a base and a catalyst. Another method is the Gewald reaction, which involves the reaction of a ketone, an aldehyde, and elemental sulfur in the presence of a base and a catalyst.
Propriétés
Numéro CAS |
1826-18-2 |
|---|---|
Nom du produit |
Thiazole, 5-methyl-4-phenyl- |
Formule moléculaire |
C10H9NS |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
JJQPALVTXOQWGU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CS1)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(N=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



